N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 905775-11-3
VCID: VC21393683
InChI: InChI=1S/C17H18N4O3S/c1-5-9-20-14-10(2)7-6-8-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h5-8H,1,9H2,2-4H3,(H,18,19,22)
SMILES: CC1=C2C(=CC=C1)C3(C(=O)N2CC=C)N(N=C(S3)NC(=O)C)C(=O)C
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4g/mol

N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

CAS No.: 905775-11-3

Cat. No.: VC21393683

Molecular Formula: C17H18N4O3S

Molecular Weight: 358.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide - 905775-11-3

Specification

CAS No. 905775-11-3
Molecular Formula C17H18N4O3S
Molecular Weight 358.4g/mol
IUPAC Name N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Standard InChI InChI=1S/C17H18N4O3S/c1-5-9-20-14-10(2)7-6-8-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h5-8H,1,9H2,2-4H3,(H,18,19,22)
Standard InChI Key NRJZVYDDSFQKGJ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C3(C(=O)N2CC=C)N(N=C(S3)NC(=O)C)C(=O)C
Canonical SMILES CC1=C2C(=CC=C1)C3(C(=O)N2CC=C)N(N=C(S3)NC(=O)C)C(=O)C

Introduction

N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a complex organic compound with a unique structure that combines spiro[1,3,4-thiadiazole-5,3'-indole] and acetamide functionalities. This compound is identified by the CAS number 905775-11-3 and has a molecular weight of 358.4 g/mol, with a molecular formula of C17H18N4O3S .

Synthesis and Preparation

The synthesis of N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide typically involves multi-step reactions starting from commercially available indole and thiadiazole derivatives. The specific synthesis route may vary depending on the availability of starting materials and desired yields.

Research Findings and Future Directions

Research on compounds with spiro ring systems and acetamide functionalities is ongoing, with a focus on optimizing their biological activities. Molecular docking studies and in vitro assays are essential tools for evaluating the potential of these compounds as therapeutic agents. Future studies should aim to explore the pharmacokinetic properties and toxicity profiles of N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide to fully assess its potential applications.

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